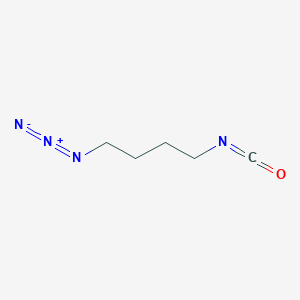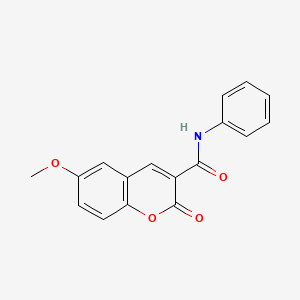
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2-methylbenzamide, also known as DIQFA, is a chemical compound that has been studied for its potential use in various scientific research applications.
科学的研究の応用
Cancer Research and Imaging
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2-methylbenzamide and its derivatives have shown promise in cancer research and imaging. A study by Dehdashti et al. (2013) evaluated the use of a related compound, 18F-ISO-1, for imaging tumor proliferation in patients with malignant neoplasms. This compound showed significant correlation with tumor proliferation markers, indicating its potential in cancer imaging and assessment (Dehdashti et al., 2013).
Synthesis of Pharmacological Compounds
Research by Kandinska et al. (2006) explored the synthesis of compounds structurally related to this compound, highlighting their relevance in pharmacology. These compounds incorporate pharmacophoric substituents and show potential in drug development (Kandinska et al., 2006).
Sigma-2 Receptor Probe Development
A study by Xu et al. (2005) focused on derivatives of this compound as potential sigma-2 receptor probes. These compounds were evaluated for their binding affinity to sigma-2 receptors, which is crucial in neuropharmacology and cancer research (Xu et al., 2005).
Pro-Drug Development for Cancer Therapy
Berry et al. (1997) researched the use of nitrofuran derivatives, similar in structure to this compound, as pro-drugs for cancer therapy. These compounds can be activated in hypoxic conditions typical of solid tumors, making them potential candidates for targeted cancer treatment (Berry et al., 1997).
Dihydroquinazolin-4(1H)-ones Synthesis
Abdollahi-Alibeik and Shabani (2011) investigated the synthesis of dihydroquinazolin-4(1H)-ones, a compound class related to this compound. This research contributes to the development of new methods for synthesizing complex organic compounds with potential pharmacological applications (Abdollahi-Alibeik & Shabani, 2011).
特性
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2/c1-17-7-2-5-10-20(17)23(26)24-15-21(22-11-6-14-27-22)25-13-12-18-8-3-4-9-19(18)16-25/h2-11,14,21H,12-13,15-16H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGRFOOCRWZRTSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

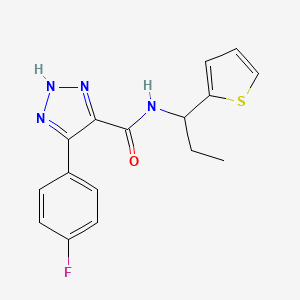

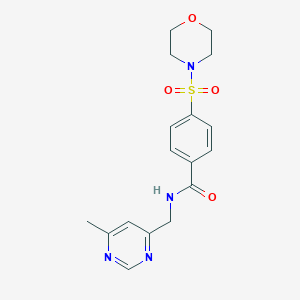
![4-[4-(methylsulfonyl)piperazino]-3-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B2564485.png)
![1-[4-(4,6-Difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one](/img/structure/B2564488.png)
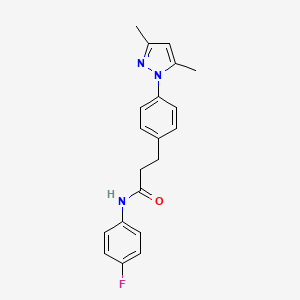

![4-tert-butyl-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzamide](/img/structure/B2564492.png)
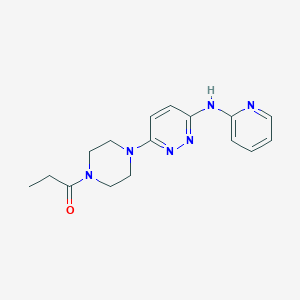
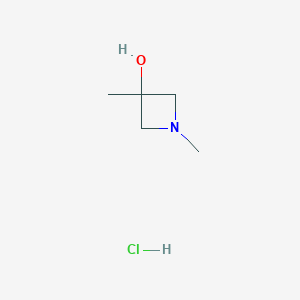

![3-{[(4-Tert-butylphenyl)sulfonyl]amino}propanoic acid](/img/structure/B2564498.png)
